1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine
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Overview
Description
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a phenyl group, and a guanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, phenyl isocyanate, and various catalysts to facilitate the formation of the guanidine structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tert-butyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and guanidine moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine include:
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(thiazol-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolin-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(4-methylthiazol-2-yl)guanidine
These compounds share similar structural features but differ in the substituents attached to the guanidine moiety
Properties
CAS No. |
72042-06-9 |
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Molecular Formula |
C21H24N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C21H24N4/c1-15-14-19(17-12-8-9-13-18(17)22-15)24-20(25-21(2,3)4)23-16-10-6-5-7-11-16/h5-14H,1-4H3,(H2,22,23,24,25) |
InChI Key |
DCBOXOCZKNAJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
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